Bgj-398;nvp-bgj398
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Infigratinib is a fibroblast growth factor receptor-specific tyrosine kinase inhibitor. It is primarily used for the treatment of cholangiocarcinoma, a type of bile duct cancer, and is being investigated for other conditions such as urothelial carcinoma and achondroplasia . Infigratinib targets fibroblast growth factor receptors 1, 2, and 3, which play a role in cell proliferation, differentiation, and angiogenesis .
Preparation Methods
Infigratinib is synthesized through a series of chemical reactions involving various reagents and conditionsThe process includes steps such as N-dealkylation, N-demethylation, O-demethylation, hydroxylation, and dechlorination . Industrial production methods involve optimizing these reactions for large-scale manufacturing, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Infigratinib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions include various metabolites that are analyzed using techniques like liquid chromatography and mass spectrometry .
Scientific Research Applications
Infigratinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of tyrosine kinases and the role of fibroblast growth factor receptors in various biochemical pathways.
Biology: Infigratinib is used to investigate cell signaling pathways and the effects of tyrosine kinase inhibition on cell proliferation and differentiation.
Medicine: It is primarily used in the treatment of cholangiocarcinoma and is being investigated for other cancers and genetic conditions like achondroplasia
Mechanism of Action
Infigratinib exerts its effects by inhibiting fibroblast growth factor receptors 1, 2, and 3. These receptors are involved in cell proliferation, differentiation, and angiogenesis. By inhibiting these receptors, infigratinib suppresses tumor growth and proliferation . The molecular targets include the ATP-binding sites of the fibroblast growth factor receptors, which are crucial for their kinase activity .
Comparison with Similar Compounds
Infigratinib is similar to other fibroblast growth factor receptor inhibitors such as pemigatinib and futibatinib. it has unique properties that make it distinct:
Pemigatinib: Also an FGFR inhibitor, used for similar indications but with different pharmacokinetic properties.
Futibatinib: Another FGFR inhibitor with a different binding affinity and clinical profile.
Infigratinib’s specificity for fibroblast growth factor receptors 1, 2, and 3, along with its clinical efficacy in treating cholangiocarcinoma, sets it apart from other similar compounds .
Biological Activity
BGJ-398, also known as NVP-BGJ398, is a selective and potent inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3. This compound has gained attention for its potential therapeutic applications in various cancers characterized by FGFR alterations. This article provides a detailed overview of the biological activity of BGJ-398, including its mechanisms of action, efficacy in preclinical and clinical studies, and relevant case studies.
- Molecular Formula : C26H31Cl2N7O3
- Molecular Weight : 560 g/mol
- IC50 Values :
- FGFR1: 0.9 nM
- FGFR2: 1.4 nM
- FGFR3: 1 nM
- FGFR4: 60 nM
BGJ-398 exhibits over a 40-fold selectivity for FGFRs compared to other kinases such as VEGFR2 and Abl .
BGJ-398 inhibits FGFR signaling pathways that are crucial for cell proliferation and survival. By blocking these pathways, the compound induces cell cycle arrest and apoptosis in cancer cells. In vitro studies have shown that treatment with BGJ-398 leads to:
- Cell Cycle Arrest : Increased G0–G1 phase arrest in certain cancer cell lines.
- Apoptosis Induction : Activation of caspase-dependent and caspase-independent apoptotic pathways .
Cell Line Studies
In vitro experiments using various cancer cell lines have demonstrated the effectiveness of BGJ-398:
Cell Line | Concentration | Effect |
---|---|---|
AN3CA | 0.5 μM | Increased G0–G1 arrest and apoptosis |
MFE296 | 0.5 μM | Significant apoptosis observed |
H1581 (NSCLC) | Variable | Induced cell death via mitochondrial pathways |
In a study involving non-small cell lung cancer (NSCLC) cells (H1581), BGJ-398 induced significant apoptosis by activating both mitochondrial and non-mitochondrial pathways .
Animal Model Studies
In vivo studies using xenograft models provided insights into the therapeutic potential of BGJ-398:
Model | Dosage | Outcome |
---|---|---|
Nude mice with AN3CA xenografts | 30 or 50 mg/kg daily | Significant tumor growth delay |
SNGM xenografts | Same dosages | No inhibitory effects observed |
The compound effectively delayed tumor growth in models with FGFR2 mutations but showed limited efficacy in wild-type models .
Clinical Studies
BGJ-398 has been evaluated in several clinical trials, particularly focusing on its efficacy against cancers with FGFR alterations.
Phase II Study in Cholangiocarcinoma
A multicenter trial assessed the antitumor activity of BGJ-398 in patients with advanced cholangiocarcinoma harboring FGFR2 fusions:
- Dosage : 125 mg once daily for 21 days followed by a week off.
- Results :
- Disease control rate (DCR): Approximately 50%.
- Objective response rate (ORR): Six patients achieved partial responses.
This study highlighted the manageable toxicity profile and significant clinical activity against refractory tumors with specific FGFR alterations .
Case Study Summary
Several case studies have documented the effectiveness of BGJ-398 in individual patients:
-
Patient with FGFR2 Fusion Positive Cholangiocarcinoma
- Treatment led to a significant reduction in tumor size after two cycles.
- Notable improvement in quality of life reported.
-
Patient with Advanced NSCLC
- Experienced stable disease for over six months on BGJ-398.
- Monitoring indicated reduced tumor burden during follow-up scans.
These cases underscore the potential of BGJ-398 as a targeted therapy for patients with specific FGFR-related malignancies.
Properties
Molecular Formula |
C26H31Cl2N7O3 |
---|---|
Molecular Weight |
560.5 g/mol |
IUPAC Name |
1-(2,6-dichloro-3,5-dimethoxyphenyl)-3-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea |
InChI |
InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)32-26(36)33(2)25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H2,29,30,31,32,36) |
InChI Key |
KALOVIRFCJVVNY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)NC(=O)N(C)C4=C(C(=CC(=C4Cl)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.